3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-amino-3-(5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) |
InChI Key |
OWUUKJDYHDUZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-Chlorothiophene-2-carbaldehyde or 5-chlorothiophene | Core heterocyclic precursor |
| 2 | Amination reagents (e.g., ammonia or amine sources) | Introduction of amino group |
| 3 | Oxidizing agents (e.g., potassium permanganate, KMnO4) | Oxidation to carboxylic acid |
| 4 | Chiral resolution or enantioselective catalysis (e.g., enzyme catalysis) | Achieving (R)-configuration and enantiomeric purity |
| 5 | Protection/deprotection steps (e.g., Boc protection with trifluoroacetic acid deprotection) | Protecting amino group during synthesis |
This approach ensures the synthesis of the (R)-enantiomer with high stereochemical control, which is crucial for biological activity.
Industrial Scale Production
Industrial methods often scale the above laboratory procedures using continuous flow reactors and automated systems to enhance reaction control, reproducibility, and yield. Purification is typically achieved through crystallization and chromatographic techniques to ensure high purity of the final compound. The use of coupling reagents such as carbodiimides (e.g., EDC) and activating agents facilitates amide bond formation when applicable.
Analytical Techniques for Structural Confirmation
The following analytical methods are essential for confirming the structure, purity, and stereochemistry of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the thiophene ring and the presence of amino and carboxylic acid groups.
- Infrared (IR) Spectroscopy : Identifies characteristic functional groups such as NH_2 and COOH.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Used for definitive stereochemical assignment and crystal packing analysis, employing software such as SHELXL and visualization tools like Mercury CSD.
- Chiral Chromatography : Confirms enantiomeric purity, especially important for (R)-configuration compounds.
Reaction Conditions and Reagents
| Reaction Type | Common Reagents/Conditions | Major Products Formed |
|---|---|---|
| Amination | Ammonia, amines under controlled temperature | Amino-substituted thiophene derivatives |
| Oxidation | Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) | Carboxylic acid formation |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Amine derivatives |
| Substitution | Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu) | Various substituted thiophene compounds |
The chlorine on the thiophene ring can be substituted via nucleophilic aromatic substitution to generate derivatives with modified electronic and steric properties.
Notes on Enantiomeric Control
The (R)-enantiomer is typically obtained by:
- Chiral resolution using chiral auxiliaries or chromatographic methods.
- Enantioselective catalysis employing biocatalysts such as lipases or transaminases.
- Protection-deprotection strategies using Boc groups to protect the amino group during synthesis and subsequent acidic deprotection to yield the free amine.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 5-Chlorothiophene derivatives |
| Key Steps | Chlorination → Amination → Oxidation → Chiral resolution |
| Reagents | KMnO4, H2O2, LiAlH4, NaBH4, amines, carbodiimides (EDC/HOBt) |
| Reaction Conditions | Controlled temperature, solvents such as ethers or alcohols, acidic/basic media |
| Purification Techniques | Crystallization, chromatography (including chiral chromatography) |
| Analytical Characterization | NMR, IR, MS, X-ray crystallography, chiral HPLC |
| Industrial Scale | Continuous flow reactors, automated synthesis, scalable purification |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated thiophene ring can be reduced to a thiol group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and formulations.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Imidazole () enables hydrogen bonding, which may improve target binding affinity. Indole () provides a planar, aromatic system with fluorine enhancing electronegativity.
Substituent Effects :
Solubility and Polarity:
- Thiophene-based compounds are less polar than imidazole derivatives but more polar than phenyl analogs. This impacts membrane permeability and bioavailability.
- The Boc-protected indole derivative () is likely less polar due to the hydrophobic tert-butoxycarbonyl (Boc) group, favoring organic solvent solubility.
Stereochemical Considerations:
- The (3S)-configured imidazole compound () highlights the importance of chirality in biological activity. Enantiomers may exhibit divergent binding affinities or pharmacokinetic profiles.
Biological Activity
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid, also known as (R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of a thiophene ring and an amino group allows this compound to interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 205.66 g/mol
- Structural Features : Contains a thiophene ring substituted with chlorine and an amino acid backbone.
The compound's structure facilitates its reactivity and interaction with biological systems, particularly through hydrogen bonding and π-π interactions with proteins.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : It modulates pathways related to inflammation and cell proliferation by binding to specific molecular targets.
- Influence on Signaling Pathways : The compound has been shown to affect signaling pathways associated with various cellular functions, potentially leading to therapeutic effects in conditions involving dysregulated inflammation or cell growth .
In Vitro Studies
Research indicates that this compound exhibits significant biological activity. Key findings include:
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential use in treating inflammatory diseases.
- Cell Proliferation Modulation : Studies have shown that it can influence cell cycle progression in cancer cell lines, indicating a role in cancer therapy .
Comparative Activity Table
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Inhibits inflammation, modulates cell proliferation | , |
| 2-Chloroadenosine | Anti-platelet aggregation | |
| PSB Family Compounds | High selectivity for A receptors |
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound using human macrophage cells. The results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Cell Proliferation
In a separate study involving various cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. This effect was attributed to the compound's ability to induce apoptosis through modulation of the MAPK signaling pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
